molecular formula C6H5F2LiN2O2 B2410082 Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate CAS No. 2172503-46-5

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate

Cat. No.: B2410082
CAS No.: 2172503-46-5
M. Wt: 182.05
InChI Key: PEONMQDDFPXPGV-UHFFFAOYSA-M
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Description

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C6H5F2LiN2O2 It is a lithium salt of a difluoro-substituted imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .

Scientific Research Applications

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Lithium 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound with a fluorosulfonyl group instead of the imidazole moiety.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another related compound with a methyl ester group.

Uniqueness

Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

lithium;2,2-difluoro-2-(1-methylimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2.Li/c1-10-3-2-9-4(10)6(7,8)5(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEONMQDDFPXPGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=CN=C1C(C(=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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